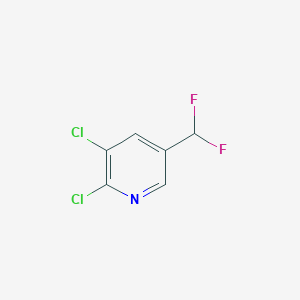

2,3-Dichloro-5-(difluoromethyl)pyridine

Overview

Description

2,3-Dichloro-5-(difluoromethyl)pyridine is a pyridine derivative that is important in the field of chemical synthesis, particularly in the creation of pesticides. This compound is part of a broader class of halogenated pyridines, which are known for their reactivity and utility in various chemical reactions .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simpler pyridine compounds or other nitrogen-containing heterocycles. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives includes a three-step process involving reactions with phosphorus sulfide and methyl iodide . Similarly, 2,3-Difluoro-5-chloropyridine can be prepared from 2,3,5-trichloropyridine using potassium fluoride with a phase transfer catalyst, indicating that halogen exchange reactions are a common strategy in synthesizing halogenated pyridines .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, 2-chloro-6-(trifluoromethyl)pyridine has been studied using various spectroscopic methods and computational techniques to determine its structural parameters and vibrational frequencies . These studies are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Halogenated pyridines participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of halogen atoms, particularly chlorine and fluorine, can facilitate nucleophilic substitution reactions, as seen in the synthesis of 4-substituted furopyridines . Additionally, the reactivity of these compounds can be influenced by the presence of electron-withdrawing groups, which can affect the feasibility of side-chain chlorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of halogen atoms imparts certain characteristics, such as polarity and potential for hydrogen bonding, which can affect their solubility and reactivity. The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, for example, involves optimizing reaction conditions to achieve a high yield, indicating the importance of understanding these properties in the synthesis process . Additionally, the study of 2-chloro-6-(trifluoromethyl)pyridine includes an investigation of its antimicrobial activities, showcasing the biological relevance of such compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

2,3-Dichloro-5-(difluoromethyl)pyridine is a significant component in the synthesis of various chemicals, particularly in the field of pesticides and pharmaceuticals. It serves as an intermediate in the synthesis of complex chemical structures. For example, it undergoes a mono- or dicarbonylation in the presence of carbon monoxide and a palladium catalyst to produce alkyl 3-chloropyridine-2-carboxylates or dialkyl pyridine-2,3-dicarboxylates, depending on the reaction conditions (Crettaz, Waser, & Bessard, 2001). Moreover, this compound is used in the synthesis of novel compounds such as 1,2,4-Triazolo[4,3-a]Pyridine derivatives, which have shown weak antifungal activity (Yang et al., 2015).

Ligand Chemistry and Coordination Compounds

This compound also plays a role in ligand chemistry. It is used in synthesizing ligands like 2,6-bis(pyrazolyl)pyridines and their derivatives. These ligands have been applied in the formation of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Additionally, advancements in the chemistry of these compounds have led to the synthesis of multi-functional spin-crossover switches and functional soft materials (Halcrow, 2014).

Structural and Spectroscopic Analysis

In the field of structural and spectroscopic analysis, this compound has been involved in studies like X-ray crystallography and NMR structural studies. For instance, the structural characterization of interaction products of pyridine derivatives with iodine offers insights into potential pharmaceutical applications (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Mechanism of Action

Target of Action

2,3-Dichloro-5-(difluoromethyl)pyridine is reported to be an intermediate of herbicides . The primary targets of this compound are likely to be enzymes or proteins involved in the growth and development of weeds.

Mode of Action

As an intermediate in the synthesis of herbicides, it is likely to interfere with the normal functioning of its target, leading to the death of the weed .

Biochemical Pathways

As an intermediate in the synthesis of herbicides, it is likely to affect pathways related to the growth and development of weeds .

Pharmacokinetics

As an intermediate in the synthesis of herbicides, its bioavailability would depend on the final compound’s properties .

Result of Action

The result of the action of this compound, as an intermediate in the synthesis of herbicides, is the death of the weed. It achieves this by interfering with the normal functioning of its target, which is likely to be an enzyme or protein involved in the growth and development of the weed .

Safety and Hazards

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2,3-Dichloro-5-(difluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of herbicides and insecticides. It interacts with various enzymes and proteins, facilitating the formation of active compounds that inhibit the growth of unwanted plants and pests. The compound’s interactions with biomolecules are primarily through covalent bonding, which enhances its stability and efficacy in biochemical reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of certain enzymes involved in cell division, leading to reduced cell proliferation. Additionally, it can modulate the expression of genes related to stress response and detoxification, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, blocking the active sites of target enzymes and preventing their catalytic activity. This inhibition can lead to the accumulation of substrates and a decrease in the production of essential metabolites. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under controlled conditions, with minimal degradation observed over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and enzyme activities. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used effectively for its intended purpose. At high doses, it can cause adverse effects, including toxicity to vital organs and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it determines the concentration of the compound at target sites .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding the subcellular distribution of the compound is crucial for optimizing its use in various applications .

properties

IUPAC Name |

2,3-dichloro-5-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKRLOKESDPEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611704 | |

| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71690-06-7 | |

| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)